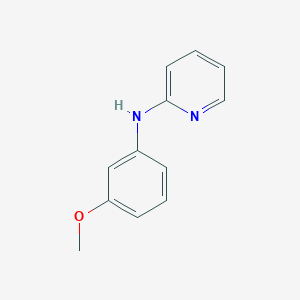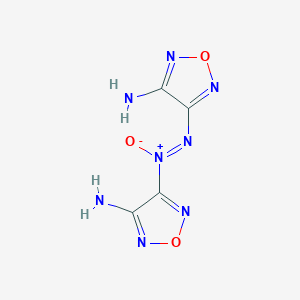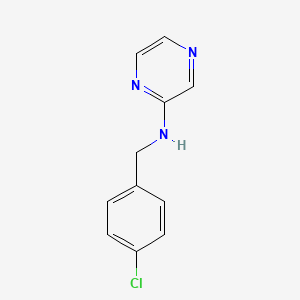
Thiophene-2-aldehyde semicarbazone
Übersicht
Beschreibung
Thiophene-2-aldehyde semicarbazone (TAS) is a compound that has been used in various scientific studies. It has been used as an ionophore material in the creation of a new polyvinylchloride membrane sensor for Zn +2 ions . It’s also been noted for its antibacterial activity .
Synthesis Analysis
The synthesis of thiophene-2-aldehyde semicarbazone involves various processes. For instance, a copper (II) complex of the ligand, thiophene-2-aldehyde semicarbazone, was synthesized and characterized . The structure of the products was confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .Molecular Structure Analysis
The molecular structure of thiophene-2-aldehyde semicarbazone was explored on the basis of CHN analysis, conductance and magnetic susceptibility measurements, spectral studies (FT-infrared and ESI-MS) and thermogravimetric analysis (TGA) . The electrospray mass spectrum of the ligand and complex exhibited ion at mass-to charge ratio (m/z) of 169.13 and 368.86 matching the calculated values for the molecular ion of the ligand and complex, respectively .Chemical Reactions Analysis
The chemical reactions involving thiophene-2-aldehyde semicarbazone are complex and varied. For instance, one mole of the ligand behaves as bidentate chelating agents around the Cu(II) ion .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-2-aldehyde semicarbazone include its use as an ionophore material in a new polyvinylchloride membrane sensor for Zn +2 ions . The copper complex of the ligand, thiophene-2-aldehyde semicarbazone, had no ionic properties .Wissenschaftliche Forschungsanwendungen
1. Antibacterial and Thermal Studies
Thiophene-2-aldehyde semicarbazone has been studied for its antibacterial properties, particularly in its copper (II) complex form. Research shows that this complex exhibits higher antimicrobial activity against certain microbes like Enterobacter aerogenes and Bacillus cereus compared to the free ligand. These findings highlight its potential in the development of new antibacterial agents (Sarker et al., 2020).
2. Antifungal Activity
Another application of thiophene-2-aldehyde semicarbazone, specifically its nickel (II) complexes, is in antifungal treatments. These complexes have shown promising results against strains like Candida albicans, Candida glabrata, and Aspergillus fumigatus. This research opens up new possibilities for the treatment of fungal infections, a significant concern in healthcare (Alomar et al., 2012).
3. Medicinal Chemistry and Bioinorganic Applications
Thiophene-2-aldehyde semicarbazone and its derivatives are crucial in medicinal chemistry, particularly when bound to transition metals. They exhibit a wide range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties. These characteristics make them valuable for developing new therapeutic agents (Muleta, 2019).
4. Insecticidal Activity
Interestingly, derivatives of thiophene-2-aldehyde semicarbazone have been explored for their insecticidal properties. Studies indicate that certain compounds exhibit remarkable insecticidal activity, surpassing even standard insecticides in some cases. This suggests a potential use in agriculture and pest control (Cheng et al., 2020).
5. Organic Semiconductors
Thiophene-2-aldehyde semicarbazone derivatives have applications in material science, particularly in organic semiconductors. These materials are vital in creating devices like organic photovoltaics, field-effect transistors, and light-emitting diodes. The versatility and robustness of these thiophene-based compounds make them a key area of research in electronic materials (Turkoglu et al., 2017).
6. Schiff Base Ligands and Ionophores
Thiophene-2-aldehyde semicarbazone serves as a Schiff base ligand, particularly useful in creating ion-selective electrodes. For instance, a Schiff base derived from this compound has been used to develop a Ni(II)-selective polyvinyl chloride membrane electrode, demonstrating its potential in analytical chemistry and sensor technology (Suman & Singh, 2020).
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs have been the subject of a growing number of studies due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring more applications of thiophene-2-aldehyde semicarbazone in various fields, including medicine and photonics.
Eigenschaften
IUPAC Name |
[(E)-thiophen-2-ylmethylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c7-6(10)9-8-4-5-2-1-3-11-5/h1-4H,(H3,7,9,10)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZNQENKQABSNN-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-aldehyde semicarbazone | |
CAS RN |
79531-82-1 | |
| Record name | 2-Thiophenecarboxaldehyde, semicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079531821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC27189 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



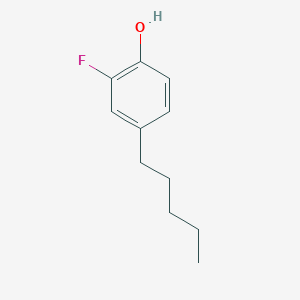
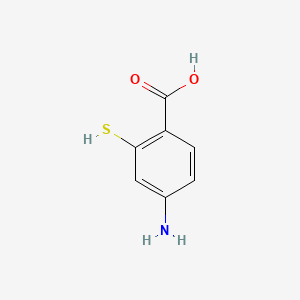
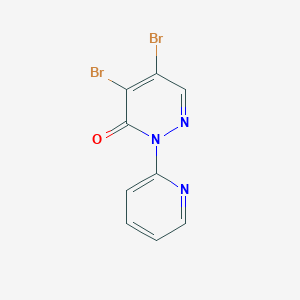
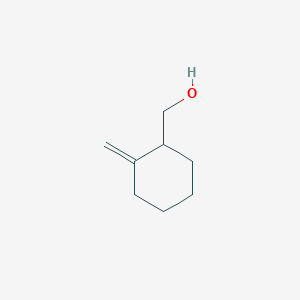
![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)
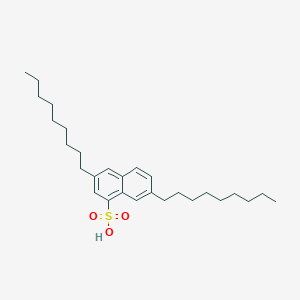
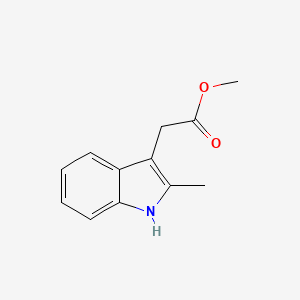
![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)
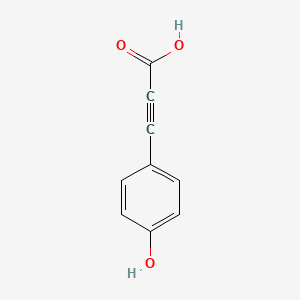
![Diethyl 2-[(4-nitroanilino)methylidene]propanedioate](/img/structure/B3057281.png)
